molecular formula C22H26N2O3 B5534678 3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide

Cat. No. B5534678
M. Wt: 366.5 g/mol
InChI Key: RNVRWTZJEQOFKF-UHFFFAOYSA-N
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Description

The compound belongs to a class of benzamides, which are notable for their diverse pharmacological activities. The structural components, such as the indolyl methyl and methoxy groups, suggest potential interactions with biological targets, although specifics on this compound are not directly mentioned in the literature.

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, Jacobs et al. (1994) explored the synthesis of 3-benzyl-5-indolecarboxamides, highlighting the importance of fluorinated amide substituents in enhancing activity through an enantioselective synthesis approach (Jacobs et al., 1994).

Molecular Structure Analysis

The molecular structure of benzamides and related compounds can be elucidated using X-ray crystallography, IR spectroscopy, and quantum chemical computation. Demir et al. (2015) demonstrated the use of these techniques to analyze the structure of a novel benzamide compound, providing a basis for understanding the molecular geometry and electronic properties (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including N-alkylation and cyclization. The Bischler-Napieralski reaction, for instance, has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to 3-arylmethylidene-4,5-dihydro-3H-pyrroles, as shown by Browne et al. (1981), indicating the versatility of benzamide derivatives in chemical synthesis (Browne et al., 1981).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole-containing compounds are biologically active and can interact with various enzymes and receptors in the body .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential uses of this and similar compounds .

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-22(2,26)10-9-15-5-4-6-16(11-15)21(25)23-14-18-12-17-13-19(27-3)7-8-20(17)24-18/h4-8,11-13,24,26H,9-10,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVRWTZJEQOFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC3=C(N2)C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide

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